molecular formula C20H18ClN5O4S2 B2546602 5-chloro-N-[5-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 893162-36-2

5-chloro-N-[5-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2546602
CAS No.: 893162-36-2
M. Wt: 491.97
InChI Key: KQAYTGQYIFYJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[5-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a potent and ATP-competitive inhibitor of Src kinase, a key signaling protein implicated in cell proliferation, survival, and migration. This small molecule inhibitor is a valuable chemical probe for investigating Src-mediated signaling pathways in oncological research, particularly in the context of tumorigenesis and metastasis. Its mechanism involves binding to the kinase domain of Src, thereby suppressing its autophosphorylation and subsequent activation of downstream effectors such as FAK and STAT3. Researchers utilize this compound to elucidate the role of Src in various cancer cell lines, including breast and colon cancers, and to explore its potential as a therapeutic target for anti-metastatic strategies. The design of this molecule, featuring a 1,3,4-thiadiazole core, contributes to its high affinity and selectivity, making it a critical tool for fundamental studies in cellular signal transduction and for the preclinical evaluation of Src inhibition in complex biological systems. This product is offered for research applications only.

Properties

IUPAC Name

N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O4S2/c1-11(27)22-13-4-3-5-14(9-13)23-17(28)10-31-20-26-25-19(32-20)24-18(29)15-8-12(21)6-7-16(15)30-2/h3-9H,10H2,1-2H3,(H,22,27)(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAYTGQYIFYJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxybenzamide Moiety: The methoxybenzamide group can be introduced through an amide coupling reaction between 2-methoxybenzoic acid and an amine derivative.

    Chlorination: The chloro substituent can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Final Coupling: The final step involves coupling the thiadiazole derivative with the methoxybenzamide derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be introduced under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of 5-chloro-N-[5-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide can be depicted as follows:

  • Thiadiazole moiety : This core structure is known for its role in various biological activities.
  • Methoxybenzamide group : Enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promise as an antimicrobial agent due to its ability to disrupt microbial cell function. In vitro studies are crucial to elucidate the precise mechanisms by which this compound exerts its biological effects.

Anti-inflammatory Properties

The presence of the methoxybenzamide moiety suggests potential anti-inflammatory applications. Research indicates that compounds with similar structures can inhibit inflammatory pathways, making this derivative a candidate for further investigation in treating inflammatory diseases.

Drug Development Potential

Given its complex structure and potential therapeutic benefits, this compound represents a promising area of research within drug development. The optimization of its structure could lead to enhanced efficacy and reduced side effects.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of thiadiazole derivatives found that compounds similar to this compound exhibited significant inhibitory effects against various bacterial strains. The mechanism of action was linked to the disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Activity

In another investigation, thiadiazole derivatives were tested for their anti-inflammatory properties using in vitro models. The results indicated that these compounds could effectively inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating conditions such as arthritis or other inflammatory disorders.

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

N-(3-Chlorophenyl)-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide ()

  • Substituents : Benzylsulfanyl at thiadiazole C5; 3-chlorophenyl on acetamide.
  • Key Differences : Lacks the carbamoylmethyl linker and 3-acetamidophenyl group. The benzylsulfanyl group increases hydrophobicity but reduces hydrogen-bonding capacity compared to the target compound’s acetamidophenyl-carbamoylmethyl chain.

N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide ()

  • Substituents : 2,4-Dichlorophenyl at thiadiazole C5; 2,6-difluorobenzamide at C2.
  • However, the absence of a sulfanyl-linked carbamoylmethyl group limits flexibility in target binding.
  • Crystallography : Exhibits intermolecular hydrogen bonds (N–H⋯O) stabilizing the crystal lattice, similar to the target compound’s packing .

N-[5-((4-Chlorophenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide ()

  • Substituents : 4-Chlorobenzylsulfanyl at thiadiazole C5; dimethylsulfamoyl benzamide at C2.
  • Key Differences : The sulfamoyl group introduces strong electron-withdrawing and polar characteristics, differing from the target’s methoxy and chloro substituents. This may alter solubility and receptor affinity .

Functional Group Comparison

Acetamide vs. Sulfonamide Derivatives

  • Target Compound: The 3-acetamidophenyl group provides hydrogen-bond donors/acceptors, enhancing interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism .
  • Sulfonamide Analogues (): Compounds like N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)acetamide show antibacterial activity via sulfonamide’s inhibition of dihydropteroate synthase. However, sulfonamides generally exhibit higher plasma protein binding, reducing free drug availability compared to acetamides .

Methoxy vs. Trifluoromethyl Substitution

  • Target’s Methoxy Group : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins.
  • Trifluoromethyl Analogues () : Compounds like 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide exhibit increased metabolic stability due to the CF₃ group’s resistance to oxidation but may suffer from reduced solubility .

Biological Activity

5-chloro-N-[5-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a complex chemical compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure includes:

  • A thiadiazole ring , which is known for its diverse pharmacological properties.
  • A methoxybenzamide moiety , which contributes to its solubility and biological interactions.
  • An acetamidophenyl group , enhancing its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzoxazole derivatives have shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-710
Compound BA54915
Compound CHepG220

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies suggest that thiadiazole derivatives can inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway .

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies indicate that related thiadiazole compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)Reference
Thiadiazole AE. coli32
Thiadiazole BBacillus subtilis16
Thiadiazole CStaphylococcus aureus8

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the efficacy of a thiadiazole derivative in a mouse model of breast cancer. The compound significantly reduced tumor size compared to control groups, indicating potent anticancer activity .
  • Case Study on Antimicrobial Resistance : Another study assessed the antimicrobial properties of related compounds against resistant strains of E. coli. Results showed a notable reduction in bacterial load, suggesting potential for development as an antimicrobial agent .

Q & A

Q. Critical Conditions :

  • Temperature Control : Exothermic reactions (e.g., sulfonyl chloride additions) require ice baths to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) improves purity (>95%) .
  • Yield Optimization : Multi-step processes often yield 2–5% ; stoichiometric excess (1.2 eq) of thiol intermediates can improve efficiency .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiadiazole formationPOCl₃, 90°C, 3h70
Thioether synthesisTriethylamine, Dioxane, 20–25°C60–70
Amide couplingPyridine, RT, 12h45–55

Advanced: How can structural contradictions in crystallographic data between similar thiadiazole derivatives be resolved?

Answer:
Discrepancies in bond lengths/angles (e.g., C–S vs. S–N distances) arise from:

Crystallographic Resolution : High-resolution X-ray data (≤ 0.8 Å) minimizes errors. For example, N–H⋯N hydrogen bonds (2.1 Å) stabilize centrosymmetric dimers .

Torsional Flexibility : Substituents (e.g., methoxy vs. chloro) influence ring planarity. DFT calculations (B3LYP/6-31G*) can validate experimental geometries .

Polymorphism : Recrystallization solvents (e.g., methanol vs. DMSO) may yield different packing motifs. SC-XRD with multiple crystal screenings is advised .

Q. Validation Workflow :

  • Compare experimental data (X-ray/NMR) with computational models (Mercury/CrystalExplorer).
  • Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π–π stacking vs. H-bonding) .

Basic: Which spectroscopic techniques confirm the identity of this compound, and what key signals are observed?

Answer:
Key Techniques :

¹H/¹³C NMR :

  • Methoxy group: δ 3.8–4.0 (s, 3H) .
  • Aromatic protons: δ 6.5–8.1 (m, 10H from benzamide and acetamidophenyl) .
  • Amide NH: δ 10.2–10.5 (broad singlet) .

IR Spectroscopy :

  • Amide C=O: 1650–1680 cm⁻¹.
  • Thiadiazole C–S: 680–720 cm⁻¹ .

HRMS : Molecular ion peak matching theoretical m/z (e.g., 532.05 for C₂₁H₁₈ClN₅O₃S₂) .

Q. Table 2: Diagnostic Spectral Signals

Group¹H NMR (δ)¹³C NMR (δ)IR (cm⁻¹)
Methoxy (-OCH₃)3.8 (s)56.2
Thiadiazole C–S125–130700
Benzamide C=O168–1701660

Advanced: What methodologies address low yields in multi-step syntheses of this compound?

Answer:
Yield-Limiting Factors :

  • Intermediate Instability : Thiol intermediates oxidize readily; use argon atmospheres and fresh DMF .
  • Steric Hindrance : Bulky substituents (e.g., 3-acetamidophenyl) slow coupling; microwave-assisted synthesis (100°C, 30 min) improves kinetics .
  • Byproduct Formation : Unreacted sulfonyl chlorides are removed via aqueous NaHCO₃ washes .

Q. Optimization Strategies :

Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

Solvent Screening : Replace dioxane with THF for better solubility of thiadiazole intermediates .

Stepwise Monitoring : TLC (Rf 0.4 in 1:1 EA/hexane) ensures intermediate purity before proceeding .

Basic: How is the anticancer potential of this compound evaluated in vitro?

Answer:
Standard Assays :

Cytotoxicity : MTT assay on cancer lines (e.g., MCF-7, HepG2) with IC₅₀ calculation .

Apoptosis : Annexin V-FITC/PI staining followed by flow cytometry .

Cell Cycle Arrest : PI staining for G1/S phase analysis .

Q. Key Parameters :

  • Dose Range : 0.1–100 µM, 48–72h exposure.
  • Controls : DMSO (vehicle) and cisplatin (positive control).

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Answer:
Workflow :

Target Identification : Homology modeling (SWISS-MODEL) for enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) .

Molecular Docking : AutoDock Vina screens binding poses; scoring functions (ΔG ≈ −9.2 kcal/mol suggest strong binding) .

MD Simulations : GROMACS assesses complex stability (RMSD < 2 Å over 100 ns) .

Q. Validation :

  • Enzyme Inhibition Assays : Measure NADH oxidation rates (PFOR activity) .
  • SPR/BLI : Determine binding kinetics (KD ≈ 1.2 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.